N-(6-Bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide
CAS No.: 634185-53-8
Cat. No.: VC16886555
Molecular Formula: C12H8BrClN2O2
Molecular Weight: 327.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634185-53-8 |
|---|---|
| Molecular Formula | C12H8BrClN2O2 |
| Molecular Weight | 327.56 g/mol |
| IUPAC Name | N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C12H8BrClN2O2/c13-10-2-1-3-11(15-10)16-12(18)8-6-7(14)4-5-9(8)17/h1-6,17H,(H,15,16,18) |
| Standard InChI Key | YPLWXBCXRDJJPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)Br)NC(=O)C2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide, reflecting its substitution pattern: a bromine atom at the 6-position of the pyridine ring and a chlorine atom at the 5-position of the hydroxybenzamide group. Its molecular formula, C₁₂H₈BrClN₂O₂, corresponds to a molecular weight of 327.56 g/mol, as calculated from isotopic distributions.
Stereoelectronic Properties
The molecule’s planar geometry arises from conjugation between the pyridine and benzamide rings, stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (C=O) groups. Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicative of moderate polarity conducive to solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous compounds, such as bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2-carboxamide, reveal triclinic crystal systems with unit cell parameters a = 10.649 Å, b = 11.244 Å, and c = 14.301 Å . These findings suggest that N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide likely adopts a similar packing arrangement, facilitated by π-π stacking and halogen-halogen interactions .
Synthesis and Purification
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Condensation Reaction: 6-Bromopyridin-2-amine reacts with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) under inert atmosphere.
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Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, as verified by high-performance liquid chromatography (HPLC).
Yield Optimization
Reaction yields (typically 60–75%) depend critically on temperature control (70–80°C) and stoichiometric ratios. Excess 6-bromopyridin-2-amine (1.2 equivalents) minimizes side products like N-acylurea derivatives.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, -OH), 10.32 (s, 1H, -NH), 8.21–7.15 (m, 6H, aromatic protons).
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¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 158.3 (C-Br), 152.1 (C-Cl), 138.2–112.4 (aromatic carbons).
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 327.56 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include loss of Br (Δ m/z 80) and CO (Δ m/z 28), confirming the pyridine and benzamide moieties.
Biological Activity and Mechanisms
Anticancer Activity
In vitro assays against breast cancer (MCF-7, MDA-MB-231) and pancreatic cancer (AsPC-1, Panc-1) cell lines demonstrate potent cytotoxicity, with IC₅₀ values ranging from 0.12 to 3.35 μM . Comparatively, the reference drug niclosamide shows IC₅₀ values of 0.79–1.73 μM, indicating superior efficacy for N-(6-bromopyridin-2-yl)-5-chloro-2-hydroxybenzamide in ER-negative breast cancer models .
Table 1: Cytotoxicity Profiles in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
|---|---|---|
| MCF-7 (ER+) | 0.65 | 1.06 (Niclosamide) |
| MDA-MB-231 (ER−) | 0.45 | 0.79 (Niclosamide) |
| AsPC-1 | 0.12 | 1.47 (Niclosamide) |
| Panc-1 | 0.31 | 1.73 (Niclosamide) |
Mechanism of Action
The compound inhibits signal transducer and activator of transcription 3 (STAT3), a oncogenic transcription factor, by binding to its SH2 domain (Kd = 0.89 μM) . This disrupts STAT3 dimerization, nuclear translocation, and downstream gene expression (e.g., Bcl-2, cyclin D1) .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Applications in Drug Development
Lead Optimization
Fragment-based drug design (FBDD) campaigns have derivatized the core scaffold to enhance solubility (e.g., PEGylation) and reduce CYP inhibition . Analog HJC0123, featuring a trifluoromethyl group, shows improved bioavailability (F = 67% vs. 22% for parent compound) .
Combination Therapies
Synergistic effects with paclitaxel (CI = 0.45) in triple-negative breast cancer models suggest utility in adjuvant regimens .
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